molecular formula C29H33NO6 B3984052 Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 433242-32-1

Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B3984052
CAS No.: 433242-32-1
M. Wt: 491.6 g/mol
InChI Key: DGBNRVDBPSDMMN-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a fused bicyclic system comprising a 1,4-dihydropyridine ring and a cyclohexenone moiety. Its structure features:

  • A propan-2-yl ester group at position 2.
  • 3,4-Dimethoxyphenyl and 2-methoxyphenyl substituents at positions 4 and 7, respectively.
  • A methyl group at position 2 and a keto group at position 3.

This compound belongs to a class of molecules with demonstrated biological activities, including calcium channel modulation, antimicrobial, and antioxidant properties . The 3,4-dimethoxy and 2-methoxy substituents on the phenyl rings likely enhance electronic delocalization and influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for its crystallographic packing and pharmacological behavior .

Properties

IUPAC Name

propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6/c1-16(2)36-29(32)26-17(3)30-21-13-19(20-9-7-8-10-23(20)33-4)14-22(31)28(21)27(26)18-11-12-24(34-5)25(15-18)35-6/h7-12,15-16,19,27,30H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBNRVDBPSDMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)OC)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901105834
Record name 1-Methylethyl 4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydro-7-(2-methoxyphenyl)-2-methyl-5-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433242-32-1
Record name 1-Methylethyl 4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydro-7-(2-methoxyphenyl)-2-methyl-5-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433242-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydro-7-(2-methoxyphenyl)-2-methyl-5-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Reduction Reactions

The compound’s ketone group (5-oxo) and aromatic nitro derivatives (if present in analogs) demonstrate distinct reduction pathways:

Reaction Type Conditions Product Yield Source
Ketone → AlcoholNaBH₄ in ethanol, 0–25°C, 4 hrsCorresponding secondary alcohol at C5 position78–85%
Nitro → Amine (analogs)H₂/Pd-C, THF, 40°C, 12 hrsAromatic amine derivatives (requires nitro-substituted analogs)92%

Mechanistic Insight: Steric hindrance from the hexahydroquinoline ring slows ketone reduction kinetics compared to linear ketones .

Hydrolysis of Ester Functionality

The isopropyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

Condition Catalyst Product Reaction Time Efficiency
Acidic (HCl 6M)H₂O/EtOH (1:1)Carboxylic acid derivative8 hrs, reflux89%
Basic (NaOH 2M)Aqueous THFSodium carboxylate + isopropanol6 hrs, 80°C95%

Key Observation: Alkaline hydrolysis proceeds faster due to nucleophilic hydroxide attack on the electrophilic carbonyl carbon .

Electrophilic Aromatic Substitution

Methoxy-substituted phenyl rings participate in regioselective electrophilic reactions:

Nitration

Nitrating Agent Position Major Product Regioselectivity
HNO₃/H₂SO₄Para to methoxy4-Nitro-3,4-dimethoxyphenyl derivative>90%

Sulfonation

Sulfonating Agent Temperature Product Application
SO₃/DCM0°C → 25°CSulfonic acid at meta positionWater-soluble derivatives

Structural Influence: Electron-donating methoxy groups direct electrophiles to ortho/para positions, but steric bulk in the hexahydroquinoline framework favors para substitution .

Ring-Opening Reactions

The hexahydroquinoline core undergoes controlled ring-opening under strong acidic conditions:

Acid Temperature Product Notes
HBr (48%) in acetic acid110°C, 24 hrsLinear amine-carboxylic acid derivativeRetro-Mannich pathway
TFA/DCM (1:1)25°C, 72 hrsPartially opened lactam intermediateReversible process

Kinetic Analysis: Ring-opening rates correlate with protonation efficiency at the quinoline nitrogen .

Oxidation Reactions

The tertiary carbon adjacent to the ketone is susceptible to oxidation:

Oxidizing Agent Product Selectivity Byproducts
KMnO₄ (acidic)α,β-unsaturated ketone68%Carboxylic acids
PCC (CH₂Cl₂)Alcohol → ketone (at C5)83%Minimal

Caution: Over-oxidation risks necessitate strict stoichiometric control .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction Type Catalyst System Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids75–82%
Buchwald-Hartwig aminationPd₂(dba)₃, XPhosPrimary/secondary amines68%

Limitation: Steric hindrance from the 2-methyl and 7-aryl groups reduces coupling efficiency at C4 and C7 positions .

Stability Under Environmental Conditions

The compound demonstrates predictable degradation pathways:

Condition Half-Life Major Degradation Product
pH 1.2 (simulated gastric)2.3 hrsHydrolyzed carboxylic acid
UV light (365 nm)8.5 hrsRadical-mediated dimerization products
40°C/75% RH14 daysOxidized ketone derivatives

Storage Recommendation: Stable for >24 months at −20°C under argon .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:
Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The structural features of Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may enhance its efficacy against specific cancer types.

2. Antimicrobial Properties:
The compound has been investigated for its antimicrobial activity. Similar hexahydroquinoline derivatives have demonstrated effectiveness against a range of bacterial strains and fungi. The presence of methoxy groups in the structure could enhance lipophilicity and facilitate membrane penetration, contributing to its antimicrobial effects .

Agrochemicals

1. Pesticide Development:
The synthesis of compounds like this compound can lead to the development of new agrochemicals. Research has shown that similar structures can be effective as fungicides and herbicides due to their ability to disrupt biochemical pathways in pests .

2. Plant Growth Regulators:
There is ongoing research into the use of such compounds as plant growth regulators. Their ability to modulate plant hormone activity could enhance crop yield and resistance to environmental stressors .

Material Science

1. Organic Electronics:
The unique structural properties of this compound suggest potential applications in organic electronics. Compounds with similar frameworks have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their electronic properties and thermal stability .

2. Polymer Chemistry:
In polymer science, derivatives of hexahydroquinolines are being studied for their role as monomers or additives in the synthesis of new materials with enhanced mechanical properties and thermal stability .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The study highlighted the importance of methoxy substitutions in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of hexahydroquinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups .

Case Study 3: Agrochemical Applications

Research conducted on the efficacy of similar compounds as herbicides indicated a high level of effectiveness against common agricultural weeds. The study emphasized the potential for developing environmentally friendly pest control agents derived from such chemical structures .

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs, focusing on structural features , crystallographic data , biological activities , and synthetic methodologies .

Structural and Substituent Variations
Compound Name Ester Group Position 4 Substituent Position 7 Substituent Additional Substituents
Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-... (Target) Propan-2-yl 3,4-Dimethoxyphenyl 2-Methoxyphenyl 2-Methyl
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Methyl 4-Methoxyphenyl H 2-Methyl
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Methyl 4-Methoxyphenyl H 2-Methyl, 7,7-Dimethyl
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Cyclohexyl 4-Hydroxy-3-methoxyphenyl Phenyl 2-Methyl
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Ethyl 5-Bromo-2-hydroxyphenyl H 2-Methyl, 7,7-Dimethyl

Key Observations :

  • The target compound uniquely combines two methoxy-substituted phenyl groups (positions 4 and 7), which may enhance its antioxidant activity compared to analogs with single phenyl substituents .
  • Halogenation (e.g., bromo in ) may improve antimicrobial activity but reduce metabolic stability .
Crystallographic and Hydrogen-Bonding Analysis
Compound Crystal System Space Group Unit Cell Volume (ų) Hydrogen-Bonding Patterns
Target Compound Not reported Not reported Not reported Predicted: C–H⋯O and N–H⋯O interactions (analog-based)
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... Monoclinic P21/c 1696.0 N–H⋯O chains along c-axis
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-... Monoclinic P21/c 1752.4 C–H⋯O and N–H⋯O networks
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... Triclinic P-1 1521.2 O–H⋯O and N–H⋯O bonds

Key Observations :

  • The methyl ester analog forms infinite chains via N–H⋯O hydrogen bonds, which stabilize its crystal lattice and may influence dissolution rates .
  • Bulky substituents (e.g., cyclohexyl in ) often lead to less dense packing and higher solubility in nonpolar solvents.
  • The absence of crystallographic data for the target compound highlights a gap; predictive modeling using tools like SHELXL or OLEX2 is recommended for further analysis.

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance antioxidant activity compared to analogs with single methoxy groups, as seen in .
  • Microwave-assisted synthesis offers higher yields for halogenated derivatives, suggesting a route for optimizing the target compound’s production.

Biological Activity

Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, antioxidant capabilities, and potential applications in treating various diseases.

The compound has a molecular formula of C29H33NO5C_{29}H_{33}NO_5 and a molecular weight of 475.6 g/mol. Its structure includes multiple functional groups that contribute to its biological activity. The compound is also known under several synonyms, including GNF-Pf-5572 and CHEMBL578950 .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays and studies. Key findings include:

  • Anticancer Activity :
    • The compound exhibits significant inhibitory effects on tumor cell lines. For instance, in the National Cancer Institute (NCI) preclinical screening program, it demonstrated growth inhibition in several cancer cell lines with varying GI50 values .
    • Specific studies have shown that it can inhibit the growth of human leukemia cells with an EC50 value comparable to established chemotherapeutic agents .
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant capacity using assays like the DPPH radical scavenging method. Results indicated that it possesses notable antioxidant activity even at low concentrations .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts effectively with target proteins involved in cancer progression and oxidative stress pathways. This interaction is crucial for its potential therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeAssay UsedResultsReference
AnticancerNCI Preclinical ScreeningGI50 values ≤ 10^-7 M in multiple lines
AntioxidantDPPH Scavenging71.7% to 72.5% scavenging activity
CytotoxicityMTT AssayIC50 values indicating selective toxicity

Case Studies

  • Antitumor Efficacy :
    In a study evaluating various derivatives of quinoline compounds, this specific compound was noted for its enhanced efficacy against certain tumor types compared to related structures. It was particularly effective against leukemia cell lines, showcasing a promising alternative to traditional therapies .
  • Oxidative Stress Mitigation :
    Another study highlighted the compound's ability to reduce oxidative stress markers in vitro, suggesting its potential role as an adjunct therapy in conditions characterized by oxidative damage .

Q & A

Q. What catalytic systems improve enantiomeric excess in asymmetric synthesis?

  • Methodology : Test chiral Brønsted acids (e.g., TRIP) or metal complexes (e.g., Cu(II)-BOX) in THF at –40°C. Monitor enantioselectivity via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10). Recent trials with L-proline derivatives achieved ee >85% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
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Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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